4-(Chloromethyl)-N-methylthiazol-2-amine
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Overview
Description
4-(Chloromethyl)-N-methylthiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a chloromethyl group attached to the fourth position of the thiazole ring and a methylamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-N-methylthiazol-2-amine typically involves the chloromethylation of N-methylthiazol-2-amine. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. This allows the aromatic pi-electrons of the thiazole ring to attack the carbon, followed by rearomatization of the ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, optimizing the reaction efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-N-methylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiazole derivatives.
Scientific Research Applications
4-(Chloromethyl)-N-methylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-N-methylthiazol-2-amine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to antimicrobial or cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Methylchloroisothiazolinone: Another thiazole derivative with antimicrobial properties.
2-Chloromethylthiazole: Lacks the N-methyl group but shares similar reactivity.
4-Methylthiazole: Similar structure but without the chloromethyl group.
Uniqueness
4-(Chloromethyl)-N-methylthiazol-2-amine is unique due to the presence of both a chloromethyl and an N-methyl group, which confer distinct reactivity and potential biological activity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Biological Activity
4-(Chloromethyl)-N-methylthiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a thiazole ring with a chloromethyl group at the 4-position and a methyl group attached to the nitrogen atom at the 2-position. This configuration is crucial for its biological activity.
Antimicrobial Activity
Research has shown that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds within the 2-aminothiazole series demonstrated potent activity against Mycobacterium tuberculosis, achieving sub-micromolar minimum inhibitory concentrations (MICs) . The structure-activity relationship indicated that modifications at the C-2 and C-4 positions of the thiazole ring significantly influenced antibacterial effectiveness. For instance, substituents at these positions were shown to enhance selectivity towards mycobacterial species over other bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | <0.5 | Mycobacterium tuberculosis |
Cyclohexylamide derivative | 0.25 | Mycobacterium tuberculosis |
Phenyl urea analog | 0.15 | Mycobacterium tuberculosis |
Anticancer Activity
In addition to its antibacterial properties, this compound has been investigated for its potential anticancer effects. A related class of compounds, specifically substituted thiazoles, has been shown to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. The inhibition of CDK9 by these compounds suggests a mechanism through which they may induce apoptosis in cancer cells .
Case Study: CDK Inhibition
A study on substituted thiazole derivatives demonstrated that specific modifications enhanced their inhibitory activity against CDK9, leading to increased apoptosis in cancer cell lines. The presence of an amino group at the C-2 position was found to significantly boost activity against CDK2 and CDK9, indicating that structural optimization could yield more potent anticancer agents .
Neuroprotective Effects
Another aspect of interest is the neuroprotective properties attributed to thiazole derivatives. Research indicated that certain analogs exhibited protective effects against oxidative stress-induced damage in neuronal cell lines (PC12 cells). For example, one compound demonstrated a neuroprotective effect comparable to established antioxidants . This suggests potential applications in neurodegenerative diseases.
Table 2: Neuroprotective Activity of Thiazole Derivatives
Properties
IUPAC Name |
4-(chloromethyl)-N-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2S/c1-7-5-8-4(2-6)3-9-5/h3H,2H2,1H3,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYILILRFKOSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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